Hexenyl succinic anhydride Hexenyl succinic anhydride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921109
InChI: InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol

Hexenyl succinic anhydride

CAS No.:

Cat. No.: VC13921109

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Hexenyl succinic anhydride -

Specification

Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
IUPAC Name 3-hex-1-enyloxolane-2,5-dione
Standard InChI InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h5-6,8H,2-4,7H2,1H3
Standard InChI Key MHALQPUFCVTXKV-UHFFFAOYSA-N
Canonical SMILES CCCCC=CC1CC(=O)OC1=O

Introduction

Chemical Identity and Structural Characteristics

Hexenyl succinic anhydride (IUPAC name: 3-hex-1-enyloxolane-2,5-dione) features a cyclic anhydride core fused with a hexenyl chain. Its canonical SMILES representation (CCCCC=CC1CC(=O)OC1=O\text{CCCCC=CC1CC(=O)OC1=O}) confirms the unsaturated six-carbon alkenyl group attached to the succinic anhydride moiety. The compound’s molecular geometry, optimized via DFT calculations, reveals a planar anhydride ring and a non-planar hexenyl chain, contributing to its reactivity .

Table 1: Fundamental Properties of Hexenyl Succinic Anhydride

PropertyValue
Molecular FormulaC10H14O3\text{C}_{10}\text{H}_{14}\text{O}_{3}
Molecular Weight182.22 g/mol
Boiling Point440.9°C (predicted)
Density0.997 g/cm³ (analog estimate)
SolubilityAcetone, Benzene

Spectroscopic characterization via 1H^1\text{H} and 13C^{13}\text{C} NMR confirms the presence of the anhydride carbonyl groups (δ=170175ppm\delta = 170-175 \, \text{ppm}) and alkene protons (δ=5.35.6ppm\delta = 5.3-5.6 \, \text{ppm}) . Fourier-transform infrared (FTIR) spectra show strong absorption bands at 1850 cm1^{-1} and 1775 cm1^{-1}, corresponding to asymmetric and symmetric carbonyl stretching .

Synthesis and Industrial Production

HSA is synthesized through the ene reaction, where maleic anhydride reacts with α-olefins (e.g., 1-hexene) under controlled conditions.

Table 2: Optimal Synthesis Conditions

ParameterValue
Temperature200–220°C
Reaction Time10–12 hours
CatalystLewis acids (e.g., ZnCl₂)
AdditiveHydroquinone (inhibits polymerization)
Yield69–75%

The reaction mechanism involves the formation of a six-membered transition state, where the olefin’s double bond shifts to form a new carbon-carbon bond with the anhydride . Industrial-scale production requires precise control to minimize side reactions, such as oligomerization of hexene.

Reactivity and Applications in Polymer Science

HSA’s dual functional groups (anhydride and alkene) enable diverse reactions:

  • Copolymerization: Reacts with epoxides or amines to form polyesters or polyamides, respectively. For example, HSA-based polyesters exhibit enhanced thermal stability (Tg>120°CT_g > 120°C).

  • Surface Modification: Used as a sizing agent in paper manufacturing to improve hydrophobicity .

  • Crosslinking Agent: Incorporates into epoxy resins to increase mechanical strength and chemical resistance .

Table 3: Comparative Reactivity of Alkenyl Succinic Anhydrides

CompoundElectrophilicity Index (eV)Chemical Hardness (eV)
Hexenyl Succinic Anhydride3.121.57
Octenyl Succinic Anhydride3.081.61
Hexadecenyl Succinic Anhydride2.941.72

Data from DFT studies indicate that HSA’s lower chemical hardness (1.57 eV) and higher electrophilicity (3.12 eV) enhance its reactivity compared to longer-chain analogs .

Quantum Chemical Insights and Stability

DFT calculations at the B3LYP/6-311++G(d,p) level provide molecular orbital profiles:

  • HOMO-LUMO Gap: ΔE=6.276eV\Delta E = 6.276 \, \text{eV}, indicating high kinetic stability .

  • Electron Localization: The LUMO is localized on the anhydride ring, facilitating nucleophilic attacks .

These properties correlate with potential antimicrobial activity, as electrophilic compounds often disrupt microbial cell membranes .

Comparative Analysis with Related Anhydrides

Hexadecenyl Succinic Anhydride (HDSA):

  • Longer alkyl chain (C20H34O3\text{C}_{20}\text{H}_{34}\text{O}_{3}) increases hydrophobicity and boiling point (410°C) .

  • Lower electrophilicity (2.94 eV) reduces reactivity but enhances solubility in nonpolar solvents .

Hexadecyl Succinic Anhydride:

  • Saturated alkyl chain (C20H36O3\text{C}_{20}\text{H}_{36}\text{O}_{3}) results in higher melting point (75°C) and reduced polymer compatibility .

Future Directions and Research Opportunities

  • Biological Applications: Investigate HSA’s antimicrobial and anticancer properties predicted by DFT .

  • Green Chemistry: Develop solvent-free synthesis routes using ionic liquids or microwave assistance.

  • Toxicology: Conduct in vivo studies to establish exposure limits and safe handling protocols.

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